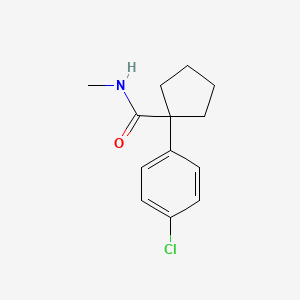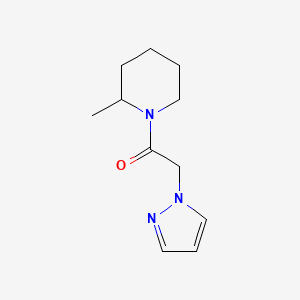
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has been used as a research chemical. It was first synthesized in 1995 by John W. Huffman at Clemson University. JWH-018 is one of the most commonly used synthetic cannabinoids due to its high potency and availability.
Wirkmechanismus
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide binds to the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabinoids. It activates the receptor, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabinoids, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also affects the release of hormones such as cortisol and prolactin. 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide has been found to have both acute and chronic effects on the endocannabinoid system, including changes in CB1 receptor density and the expression of endocannabinoid enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide in lab experiments include its high potency and availability. It has been extensively studied and its effects on the endocannabinoid system are well understood. However, the use of 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide in lab experiments is limited by its legal status in many countries. It is also important to note that 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids.
Zukünftige Richtungen
Future research on 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide could focus on its potential therapeutic applications. It has been suggested that synthetic cannabinoids could be used to treat conditions such as chronic pain, nausea, and anxiety. However, further research is needed to fully understand the potential benefits and risks of using synthetic cannabinoids for medical purposes. Additionally, research could focus on the development of new synthetic cannabinoids with improved therapeutic properties and fewer side effects.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide involves the reaction of 1-pentyl-3-(4-chlorophenyl)acetyl chloride with N-methylcyclopentylamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to bind to the CB1 receptor with high affinity, which is responsible for the psychoactive effects of cannabinoids. 1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide has also been used to study the effects of synthetic cannabinoids on behavior, memory, and addiction.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-15-12(16)13(8-2-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQRACXMASPDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)





![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)

![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)

![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)